molecular formula C9H6F3NOS B3264892 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole CAS No. 399-20-2

2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole

Cat. No.: B3264892
CAS No.: 399-20-2
M. Wt: 233.21 g/mol
InChI Key: PQEOUPSBRXCIJX-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole is a heterocyclic aromatic compound that features a benzothiazole ring substituted with a methyl group at the 2-position and a trifluoromethoxy group at the 6-position

Scientific Research Applications

2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals

Safety and Hazards

The safety data sheet for 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole typically involves the reaction of 2-mercaptoaniline with trifluoromethoxy-substituted benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the benzothiazole ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methyl and trifluoromethoxy groups in 2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole imparts unique chemical properties, such as increased stability and lipophilicity, making it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

2-methyl-6-(trifluoromethoxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NOS/c1-5-13-7-3-2-6(4-8(7)15-5)14-9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEOUPSBRXCIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(4-(trifluoromethoxy)phenyl)ethanethioamide (38 g, 0.162 mol) was dissolved in EtOH (70 ml), water solution of NaOH (52.5 g, in 175 ml water) was added and the solution was diluted with 350 ml water. This solution was then added drop wise, within 30 min., into a solution of K2Fe(CN)6 (210 g) in 520 ml water at 85-95° C. The reaction mixture was then stirred at 85-95° C. for 1 hr and cooled. TLC (7:3-hexane:EtOAc) was performed. The product was extracted with DCM, the organic phase was dried over Na2SO4, filtered and evaporated and the residue was purified by flash column chromatography (5% EtOAc in hexane) to give 16.8 g (44.5%) of 2-methyl-6-(trifluoromethoxy)benzo[d]thiazole.
Name
N-(4-(trifluoromethoxy)phenyl)ethanethioamide
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
K2Fe(CN)6
Quantity
210 g
Type
reactant
Reaction Step Two
[Compound]
Name
3-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Name
Quantity
520 mL
Type
solvent
Reaction Step Six
Name
Quantity
175 mL
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-Methyl-6-(trifluoromethoxy)benzo[d]thiazole

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